molecular formula C7H15NO B15375604 N-(1-methylcyclohexyl)hydroxylamine CAS No. 42066-84-2

N-(1-methylcyclohexyl)hydroxylamine

Cat. No.: B15375604
CAS No.: 42066-84-2
M. Wt: 129.20 g/mol
InChI Key: ZWBQVDSMLCAYJD-UHFFFAOYSA-N
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Description

N-(1-Methylcyclohexyl)hydroxylamine is a hydroxylamine derivative featuring a methyl-substituted cyclohexyl group attached to the hydroxylamine (-NHOH) functional group. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol (calculated from the parent structure). For example, a 64% yield of 3b was achieved using 1-methyl-1-cyclohexanecarboxylic acid as a starting material, followed by column chromatography purification .

The compound’s cyclohexyl backbone confers steric bulk, influencing its reactivity and solubility, while the hydroxylamine group enables redox activity and participation in biochemical pathways.

Properties

CAS No.

42066-84-2

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-(1-methylcyclohexyl)hydroxylamine

InChI

InChI=1S/C7H15NO/c1-7(8-9)5-3-2-4-6-7/h8-9H,2-6H2,1H3

InChI Key

ZWBQVDSMLCAYJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Stability: N-(1-Methylcyclohexyl)-N-phenylhydroxylamine exhibits greater stability due to aromatic conjugation, whereas non-aromatic analogs like cyclohexylethylamine are more volatile .

Functional Analogs (Hydroxylamine Derivatives)

Table 2: Functional Comparison of Hydroxylamine Derivatives

Compound Name Molecular Formula Key Functional Differences Applications/Reactivity Reference
N-(2-Methoxyphenyl)hydroxylamine C₇H₉NO₂ Aromatic methoxy group Metabolic redox cycling; forms o-anisidine via CYP enzymes
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine C₁₄H₂₂N₂O₂S Thioether and dimethoxy substituents Controlled substance (psychoactive potential)
Hydroxylamine, n-ethyl-, hydrochloride C₂H₈ClNO Ethyl substituent (simpler alkyl chain) Laboratory reagent, redox agent

Key Observations :

  • Metabolic Pathways : N-(2-Methoxyphenyl)hydroxylamine undergoes enzymatic reduction via CYP1A isoforms, whereas N-(1-methylcyclohexyl)hydroxylamine’s metabolic fate remains unstudied but may differ due to steric effects .
  • Regulatory Status : Substituted phenethyl-hydroxylamines (e.g., N-(4-sec-butylthio derivatives) are regulated under drug laws, highlighting the pharmacological risks of certain analogs .

Chemical Stability and Reactivity

  • Redox Activity : Hydroxylamine derivatives like this compound can participate in redox cycling, similar to N-(2-methoxyphenyl)hydroxylamine, which generates reactive intermediates (e.g., nitroso compounds) .
  • Artifact Formation : Hydroxylamine reagents (e.g., in soil extraction) react with carbonyl-containing molecules, forming N/S-containing artifacts. This suggests this compound may similarly interact in complex matrices .

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